molecular formula C9H13BO2S B14756671 (2,4-Dimethyl-5-(methylthio)phenyl)boronic acid

(2,4-Dimethyl-5-(methylthio)phenyl)boronic acid

Cat. No.: B14756671
M. Wt: 196.08 g/mol
InChI Key: WXHNJXICFIIUNJ-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two methyl groups and a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-5-(methylthio)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as water, ethanol, or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-5-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(2,4-Dimethyl-5-(methylthio)phenyl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-5-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The methylthio group can participate in sulfur-based interactions, further enhancing its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid
  • 2,6-Dimethylphenylboronic acid

Uniqueness

(2,4-Dimethyl-5-(methylthio)phenyl)boronic acid is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in selective reactions and applications where other boronic acids may not perform as effectively .

Properties

Molecular Formula

C9H13BO2S

Molecular Weight

196.08 g/mol

IUPAC Name

(2,4-dimethyl-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H13BO2S/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,11-12H,1-3H3

InChI Key

WXHNJXICFIIUNJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C)SC)(O)O

Origin of Product

United States

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